L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-L-glutamine
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Overview
Description
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-L-glutamine is a complex peptide compound It is composed of several amino acids, including leucine, ornithine, valine, isoleucine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale, purity, and cost considerations. Industrial production also involves rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like leucine and valine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield reduced peptides with modified cysteine residues.
Scientific Research Applications
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-L-glutamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycinamide
Uniqueness
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and exhibit unique biological activities compared to other similar compounds.
Properties
CAS No. |
923929-81-1 |
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Molecular Formula |
C28H53N9O7 |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H53N9O7/c1-7-16(6)22(26(42)35-19(27(43)44)10-11-20(30)38)37-25(41)21(15(4)5)36-24(40)18(9-8-12-33-28(31)32)34-23(39)17(29)13-14(2)3/h14-19,21-22H,7-13,29H2,1-6H3,(H2,30,38)(H,34,39)(H,35,42)(H,36,40)(H,37,41)(H,43,44)(H4,31,32,33)/t16-,17-,18-,19-,21-,22-/m0/s1 |
InChI Key |
FRJSXRYAGJNYQH-BLQWBTBKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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